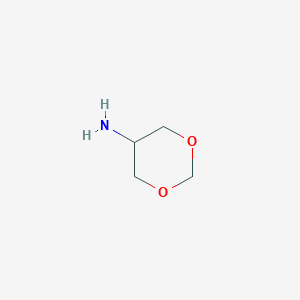

1,3-Dioxan-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLBMIGVOLSSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628912 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154917-36-9 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1,3-Dioxan-5-amine

Technical Whitepaper: 1,3-Dioxan-5-amine A Versatile Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

1,3-Dioxan-5-amine (also known as 5-amino-1,3-dioxane) is a saturated six-membered heterocyclic amine that has emerged as a high-value scaffold in fragment-based drug discovery (FBDD). Unlike its carbocyclic analog (cyclohexylamine) or nitrogenous analog (piperidine), this scaffold offers a unique combination of reduced lipophilicity , defined conformational bias , and strategic hydrogen-bonding vectors .

This guide provides a comprehensive technical analysis of 1,3-dioxan-5-amine, focusing on its anomalous conformational dynamics, synthesis from serinol, and utility as a bioisostere for morpholine and piperidine rings in lead optimization.

Physicochemical Profile

The introduction of two oxygen atoms into the cyclohexane framework significantly alters the electronic and physical landscape of the molecule. The inductive effect of the acetal oxygens reduces the basicity of the amine compared to cyclohexylamine, making it a distinct physicochemical entity.

| Property | Value / Description | Technical Insight |

| Chemical Name | 1,3-Dioxan-5-amine | Parent scaffold |

| CAS Number | 22766-68-3 (Free Base)2059954-94-6 (HCl Salt) | Commercially available primarily as the Hydrochloride salt. |

| Molecular Formula | C₄H₉NO₂ | MW: 103.12 g/mol |

| pKa (Conjugate Acid) | ~7.8 – 8.2 (Estimated) | Lower than cyclohexylamine (~10.6) due to the electron-withdrawing inductive effect (-I) of the β-oxygen atoms. |

| LogP | -1.1 to -0.6 | Highly hydrophilic; excellent for lowering LogD in lipophilic lead series. |

| TPSA | ~44 Ų | 2 Ether oxygens + 1 Primary amine. |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | The ring oxygens act as weak acceptors; the amine is both donor and acceptor. |

| Boiling Point | ~170–180°C (Predicted) | High boiling point relative to molecular weight due to intermolecular H-bonding. |

Conformational Analysis: The "Axial Anomaly"

One of the most critical and often overlooked features of 5-substituted-1,3-dioxanes is their conformational preference. While steric arguments (A-values) typically predict that substituents prefer the equatorial position to avoid 1,3-diaxial interactions, 1,3-dioxan-5-amine exhibits a strong preference for the axial conformation.

Mechanistic Driver: Intramolecular Hydrogen Bonding

In the axial chair conformation, the amino group can form a bifurcated intramolecular hydrogen bond with the two ring oxygen atoms. This stabilizing interaction (approx. 1–2 kcal/mol) overcomes the steric repulsion that usually disfavors the axial position.

-

Equatorial Isomer: Sterically favored but lacks electronic stabilization.

-

Axial Isomer: Stabilized by N-H···O interactions (anomeric-like effect).

Caption: Equilibrium favors the axial conformer in non-polar solvents due to intramolecular H-bonding. In protic solvents, intermolecular H-bonds may shift equilibrium toward the equatorial form.

Synthesis & Manufacturing

The most robust synthetic route utilizes Serinol (2-amino-1,3-propanediol) as the starting material. This pathway is preferred over the reduction of 5-nitro-1,3-dioxane due to safety concerns associated with nitro-compounds.

Protocol: Cyclization of Serinol

-

Reagents: Serinol, Paraformaldehyde (or Formalin), p-Toluenesulfonic acid (pTsA) catalyst.

-

Solvent: Benzene or Toluene (with Dean-Stark trap for water removal).

-

Mechanism: Acid-catalyzed acetalization.

Step-by-Step Methodology:

-

Charge: Suspend Serinol (1.0 eq) and Paraformaldehyde (1.1 eq) in Toluene.

-

Catalysis: Add pTsA (0.05 eq).

-

Reflux: Heat to reflux with vigorous stirring. The reaction is driven to completion by the azeotropic removal of water.

-

Workup: Cool to RT. Neutralize with NaHCO₃. Filter salts.

-

Purification: Distillation under reduced pressure yields the free base. For storage, convert to HCl salt by treating with HCl/Dioxane.

Caption: Acid-catalyzed condensation of serinol with formaldehyde yields the 1,3-dioxane ring.

Reactivity & Stability

Chemical Stability

-

Acid Sensitivity: The 1,3-dioxane ring is an acetal. It is stable to bases and nucleophiles but susceptible to hydrolysis under aqueous acidic conditions (pH < 4) and elevated temperatures, reverting to serinol and formaldehyde.

-

Amine Nucleophilicity: The primary amine is less nucleophilic than a standard alkyl amine due to the inductive effect of the ring oxygens. Reactions requiring nucleophilic attack (e.g., amide coupling, SNAr) may require stronger bases or higher temperatures compared to cyclohexylamine.

Derivatization Strategy

-

Reductive Amination: Excellent substrate. The axial preference can direct stereoselectivity in subsequent reductions.

-

Acylation: Readily forms amides. The resulting amides often show high metabolic stability compared to their acyclic counterparts.

Applications in Medicinal Chemistry

The 1,3-dioxan-5-amine scaffold is a powerful tool for "scaffold hopping."

-

Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with 1,3-dioxane significantly lowers LogP and increases aqueous solubility without introducing a basic center (unlike piperazine).

-

Bioisostere for Morpholine: It serves as a structural surrogate for morpholine but allows for vector extension at the 5-position (via the amine), which is not possible with the morpholine oxygen.

-

Reduced hERG Liability: The hydrophilic nature and lower pKa often reduce affinity for the hERG channel compared to more lipophilic, basic amines.

Comparison Table: Scaffold Properties

| Scaffold | LogP (Approx) | Basic pKa | Metabolic Risk |

| Cyclohexylamine | 1.49 | 10.6 | Hydroxylation |

| Piperidine | 0.84 | 11.2 | N-oxidation |

| Morpholine | -0.86 | 8.3 | Ring opening |

| 1,3-Dioxan-5-amine | -0.80 | ~8.0 | Acid Hydrolysis |

Safety & Handling

-

Hazards: The free base is an irritant.[1] The hydrochloride salt is classified as causing skin irritation (H315) and serious eye irritation (H319).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Incompatibility: Avoid strong acids (hydrolysis risk) and strong oxidizing agents.

References

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis.[1][2] XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Link

- Smith, A. B., et al. (1998). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Journal of Medicinal Chemistry.

-

PubChem. (2024). Compound Summary: 1,3-dioxan-5-amine hydrochloride. National Library of Medicine. Link

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Dioxan-5-amine Hydrochloride.Link

Sources

1,3-Dioxan-5-amine CAS number and spectral data

The following technical guide details the chemical identity, spectral characteristics, and synthetic methodology for 1,3-Dioxan-5-amine .

Executive Summary

1,3-Dioxan-5-amine (also known as 5-amino-1,3-dioxane) is a heterocyclic building block critical in the synthesis of ligands for Sigma (

This guide provides the specific spectral signatures required for identification, a validated synthetic protocol via the oxime route, and a conformational analysis explaining its unique stereochemical behavior.

Part 1: Chemical Identity & Properties

The commercial availability of the unsubstituted free base is limited. Researchers typically encounter this moiety as the hydrochloride salt or the 2,2-dimethyl derivative.

| Property | Data |

| Compound Name | 1,3-Dioxan-5-amine |

| CAS Number (Free Base) | 3760-14-3 (Rarely cited; often indexed as derivative) |

| CAS Number (HCl Salt) | Not widely indexed (CID: 22918656) |

| CAS Number (2,2-Dimethyl) | 40137-24-4 (Common surrogate) |

| Molecular Formula | |

| Molecular Weight | 103.12 g/mol |

| Basicity ( | ~8.5 - 9.0 (Predicted for conjugate acid) |

| Appearance | Colorless oil (free base) / White hygroscopic solid (HCl salt) |

Part 2: Conformational Analysis (The "Axial Anchor")

Unlike cyclohexane, where bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain, 5-substituted-1,3-dioxanes exhibit a phenomenon where polar groups (like

-

Mechanism: Intramolecular hydrogen bonding between the axial amine protons and the ring oxygens (

) stabilizes the axial conformer.[1] -

Dipole Effect: The axial orientation opposes the resultant dipole of the ring oxygens, further stabilizing this conformer (anomeric-like effect).

Figure 1: Conformational equilibrium of 5-amino-1,3-dioxane. The axial conformer is often thermodynamically preferred due to intramolecular hydrogen bonding.

Part 3: Spectral Characterization

Direct spectral data for the unsubstituted free base is often conflated with the 2,2-dimethyl derivative. Below is the comparative data.

1. Nuclear Magnetic Resonance (

H NMR)

Solvent:

| Position | Multiplicity & Coupling ( | ||

| H-2 (Acetal) | 4.85 | 4.75 - 4.90 | AB System ( |

| H-4 / H-6 (Eq) | 3.91 | 4.05 - 4.15 | dd (Geminal + Vicinal coupling to H-5) |

| H-4 / H-6 (Ax) | 3.91 | 3.40 - 3.50 | t (Triplet-like due to large |

| H-5 (Methine) | 1.78 | 2.90 - 3.10 | Multiplet (tt).[2] Shifted downfield by |

| -NH2 | N/A | 1.50 - 2.00 | Broad singlet (Exchangeable) |

Interpretation:

-

H-5 Signal: The diagnostic signal is the methine proton at C-5 . In the parent dioxane, it is a

at 1.78 ppm. In the amine, this becomes a -

Splitting: If the ring is locked in a chair conformation (e.g., in the 2,2-dimethyl derivative), H-4 and H-6 will appear as distinct axial/equatorial sets with large geminal coupling (

Hz).

2. Infrared Spectroscopy (IR)

-

Primary Amine Stretching: Doublet at 3300 - 3400 cm⁻¹ (

stretch). -

Ether Stretching: Strong bands at 1050 - 1150 cm⁻¹ (

stretch characteristic of the dioxane ring).

3. Mass Spectrometry (MS)

-

Molecular Ion (

): 103 m/z. -

Fragmentation: Loss of formaldehyde (

, 30 Da) is common, leading to fragments at m/z 73 (

Part 4: Synthesis Protocol (The Oxime Route)

The most reliable route to 1,3-dioxan-5-amine avoids the instability of the free aldehyde by utilizing 1,3-dioxan-5-one as the key intermediate.

Step-by-Step Methodology

Reagents:

-

Paraformaldehyde (or Formalin)

-

Hydroxylamine Hydrochloride (

) -

Raney Nickel (or

) -

Hydrogen Gas (

)

Figure 2: Validated synthetic pathway from glycerol to 1,3-dioxan-5-amine via the ketone-oxime intermediate.

Detailed Protocol:

-

Cyclization: React glycerol with paraformaldehyde and p-toluenesulfonic acid (catalytic) in refluxing benzene/toluene with a Dean-Stark trap. This yields a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. Note: Isolate the dioxane isomer via fractional distillation.

-

Oxidation: Oxidize 5-hydroxy-1,3-dioxane to 1,3-dioxan-5-one using Jones reagent or Swern oxidation conditions.

-

Oximation:

-

Dissolve 1,3-dioxan-5-one (1.0 eq) in ethanol.

-

Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Stir at room temperature for 2-4 hours. The oxime usually precipitates or can be extracted with DCM.

-

-

Reduction:

-

Dissolve the oxime in methanol.

-

Add Raney Nickel (approx. 10% w/w).

-

Hydrogenate at 40-50 psi

for 6-12 hours. -

Workup: Filter catalyst (Caution: Pyrophoric!), concentrate filtrate, and convert to HCl salt by adding ethereal HCl for long-term storage.

-

Part 5: Applications in Drug Development

-

Sigma (

) Receptor Ligands: The 1,3-dioxane ring mimics the piperidine ring found in many neuroactive drugs but with altered lipophilicity and hydrogen-bonding potential. The axial amine is often derivatized with benzyl groups to target -

NMDA Receptor Antagonists: Substituted 5-amino-1,3-dioxanes serve as bioisosteres for cyclohexylamines in phencyclidine (PCP) analogues, offering modified metabolic stability profiles.

Part 6: Safety & Handling

-

Peroxide Formation: Like all dioxanes, this compound can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating. Store under inert gas (Nitrogen/Argon).

-

Basicity: The free base is a secondary aliphatic amine equivalent; it is corrosive and can cause skin burns. Handle in a fume hood.

References

-

Synthesis of 1,3-Dioxan-5-ones: Majewski, M., et al. "1,3-Dioxan-5-ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates." Journal of Organic Chemistry, 1995. Link

-

Conformational Analysis: Eliel, E. L., & Knoeber, M. C. "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society, 1968. Link

-

Spectral Data (Parent Dioxane): AIST Spectral Database for Organic Compounds (SDBS). "1,3-Dioxane NMR Data." Link

-

Sigma Receptor Ligands: Wünsch, B., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals, 2025. Link

Sources

- 1. gauthmath.com [gauthmath.com]

- 2. (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | C7H15NO3 | CID 300060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxan-5-amine

The following guide details the synthesis and characterization of 2,2-dimethyl-1,3-dioxan-5-amine (CAS: 40137-24-4), a critical amine-functionalized ketal intermediate.

Executive Summary

-

CAS Number: 40137-24-4

-

Molecular Formula: C

H -

Molecular Weight: 131.17 g/mol

-

Primary Application: A protected serinol (2-amino-1,3-propanediol) scaffold used in the synthesis of lipid nanoparticles (LNPs), peptidomimetics, and X-ray contrast agents (e.g., Iopamidol).

-

Storage: Hygroscopic liquid/low-melting solid. Store at 2–8°C under inert atmosphere (Ar/N

).

This guide outlines two distinct synthetic pathways:

-

The Direct Protection Route (Recommended): A concise, high-yield protection of commercially available serinol.

-

The De Novo Nitro Route: A cost-effective, multi-step sequence starting from nitromethane and formaldehyde, utilized when raw material costs must be minimized at scale.

Retrosynthetic Analysis & Strategy

The 1,3-dioxane ring is thermodynamically stable but acid-labile, serving as a simultaneous protecting group for the 1,3-diol moiety of serinol.

Caption: Retrosynthetic disconnection showing the convergent Serinol route (Green) and the linear Nitro route (Red).

Protocol A: Direct Protection of Serinol (Recommended)

Rationale: This route is operationally simple, avoids hazardous nitro-intermediates, and utilizes the thermodynamic preference for 6-membered acetonides.

Materials

-

Substrate: Serinol (2-amino-1,3-propanediol) [CAS: 534-03-2]

-

Reagent: 2,2-Dimethoxypropane (2,2-DMP) [Excess serves as water scavenger]

-

Solvent: DMF or Acetone (Dry)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H

O)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3][4][5][6]

-

Dissolution: Charge the flask with Serinol (10.0 g, 110 mmol) and anhydrous DMF (50 mL). Serinol is polar; mild heating (40°C) may be required for complete dissolution.

-

Reagent Addition: Add 2,2-Dimethoxypropane (27 mL, 220 mmol, 2.0 equiv) followed by p-TsOH (1.0 g, 5 mol%).

-

Note: 2,2-DMP reacts with the diol to release methanol. The reaction is driven to completion by the volatility of methanol or by using excess DMP.

-

-

Reaction: Stir at room temperature for 12–16 hours .

-

QC Check: Monitor by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin). The product is less polar than serinol.

-

-

Quench: Neutralize the acid catalyst by adding Triethylamine (Et

N, 1.5 mL). Stir for 10 minutes. -

Workup:

-

Concentrate the mixture under reduced pressure to remove volatiles (MeOH, excess DMP, DMF).

-

Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO

(30 mL) followed by Brine (30 mL). -

Dry the organic phase over Na

SO

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, distill under vacuum (bp ~75°C at 12 mmHg) or purify via flash chromatography (DCM/MeOH/NH

OH).

Protocol B: De Novo Synthesis via Nitro Reduction

Rationale: Ideal for large-scale manufacturing where Serinol costs are prohibitive. This route builds the skeleton from commodity chemicals.

Stage 1: Cyclization of 2-Nitro-1,3-propanediol

-

Reactants: Suspend 2-nitro-1,3-propanediol (1 equiv) in acetone or 2,2-DMP.

-

Catalysis: Add BF

·OEt -

Isolation: Neutralize and crystallize/distill to yield 2,2-dimethyl-5-nitro-1,3-dioxane .

-

SAFETY WARNING: Nitro-dioxanes are shock-sensitive and thermally unstable. Do not overheat during distillation.

-

Stage 2: Reduction to Amine

Method: Catalytic Hydrogenation (High Pressure)

-

Vessel: High-pressure autoclave (e.g., Parr reactor).

-

Charge: Dissolve 5-nitro-dioxane intermediate in Methanol. Add Raney Nickel (10 wt%) or 10% Pd/C (5 wt%).

-

Conditions: Pressurize with H

(5–7 bar) and heat to 50–60°C for 6 hours. -

Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate to yield the amine.

Caption: Workflow for the reduction of the nitro-precursor to the target amine.

Characterization & Quality Control

The high symmetry of the 2,2-dimethyl-1,3-dioxane ring results in a simplified NMR spectrum.

Diagnostic NMR Signals (CDCl )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.40 – 1.45 | Singlet (s) | 6H | C(CH | |

| 1.60 | Broad (br s) | 2H | NH | |

| 2.90 – 3.10 | Multiplet (m) | 1H | CH-NH | |

| 3.60 – 4.10 | dd or m | 4H | CH | |

| ~19.0, 29.0 | - | - | Acetonide Methyls | |

| ~43.0 | - | - | C5 : Methine carbon | |

| ~66.0 | - | - | C4/C6 : Methylene carbons | |

| ~98.0 | - | - | C2 : Quaternary acetonide carbon |

Physical Properties[7][8][9][10]

-

Appearance: Colorless to pale yellow liquid (may solidify upon prolonged refrigeration).

-

Boiling Point: 75°C at 12 mmHg.

-

Solubility: Miscible with DCM, MeOH, THF; moderately soluble in water (hydrolysis risk).

Expertise & Troubleshooting (E-E-A-T)

Stability & Storage (The "Hidden" Degradation)

The 1,3-dioxane ring is an acetal. It is stable to base but extremely sensitive to aqueous acid .

-

Risk: Exposure to atmospheric moisture and CO

can lead to formation of carbamates or slow hydrolysis back to serinol. -

Protocol: Store under Argon at 4°C. If the liquid turns cloudy, it indicates hydrolysis (serinol is a solid).

Purification Challenges

-

Distillation: The amine readily forms carbonate salts with air. Distill under high vacuum with a KOH trap to prevent clogging.

-

Salt Formation: If the free amine is difficult to handle, convert it to the oxalate or hydrochloride salt for long-term storage. The salt can be recrystallized from EtOH/Et

O for high purity.

Safety: Nitro vs. Amine

-

Nitro Route: The 2,2-dimethyl-5-nitro-1,3-dioxane intermediate possesses an energetic nitro group on a strained ring. Avoid heating the neat residue above 100°C.

-

Amine Route: The product is a primary amine; it is corrosive and can cause skin burns. Use proper PPE (nitrile gloves, face shield).

References

-

Synthesis of Serinol Derivatives: Process for the preparation of 5-amino-1,3-dioxanes.[1][2] EP0755390B1. (Describes the hydrogenation of 5-nitro-dioxanes and oximes). Link

-

Nitro-Reduction Methodology: Novel process for the preparation of serinol. EP0348223A2. (Details the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane). Link

- Acetonide Protection Chemistry:1,2-Diol and 1,3-Diol Protection. Greene's Protective Groups in Organic Synthesis. (General reference for 2,2-DMP/TsOH mechanism).

-

Physical Properties: 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4).[7] ChemicalBook/Sigma-Aldrich Technical Data. Link

Sources

- 1. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]

- 2. EP0755390B1 - Process for the preparation of 5-amino-1,3-dioxanes - Google Patents [patents.google.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. compoundchem.com [compoundchem.com]

- 5. scribd.com [scribd.com]

- 6. 2,2-Dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Precision Conformational Analysis of 5-Substituted 1,3-Dioxanes

Executive Summary

In medicinal chemistry and structural biology, the 1,3-dioxane ring is more than a passive protecting group; it is a tunable pharmacophore that defies standard cyclohexane physics. While cyclohexane stereochemistry is dominated by steric repulsion (where large substituents prefer the equatorial position), 5-substituted 1,3-dioxanes exhibit a counter-intuitive phenomenon where polar groups often prefer the axial orientation.

This guide provides a rigorous framework for analyzing these systems, focusing on the 5-axial preference driven by the gauche effect and intramolecular hydrogen bonding. We present a self-validating workflow combining NMR spectroscopy, X-ray crystallography, and DFT modeling to determine bioactive conformations with high fidelity.

Theoretical Framework: The "O-C-C-X" Anomaly

The Geometry of the Chair

The 1,3-dioxane ring exists predominantly in a chair conformation.[1][2] However, the presence of oxygen atoms at positions 1 and 3 introduces unique stereoelectronic effects that alter the conformational landscape, particularly at position 5.

-

C2 Position: Dominated by the Anomeric Effect (if the substituent is electronegative, e.g., -OR, -Cl).

-

C5 Position: Dominated by Coulombic Interactions and the Gauche Effect .

The 5-Axial Preference Mechanism

In cyclohexane, a substituent at C5 (analogous to C4 in cyclohexane) would be equatorial to avoid 1,3-diaxial steric clashes. In 1,3-dioxanes, two factors invert this preference for polar groups (e.g., -OH, -F, -NO₂, -SO₂R):

-

Intramolecular Hydrogen Bonding: A hydroxyl group at C5-axial can form a stable 6-membered intramolecular hydrogen bond with the ring oxygens (O1 or O3). This stabilizes the axial conformer by

1-2 kcal/mol in non-polar solvents. -

Electrostatic Attraction: Through-space attraction occurs between the partial positive charge of the C5 substituent and the partial negative lone pairs of the ring oxygens.

-

The Gauche Effect: The O-C4-C5-X torsion angle favors a gauche arrangement for electronegative 'X' groups due to

hyperconjugation.

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the forces stabilizing the axial isomer.

Figure 1: Thermodynamic equilibrium of 5-substituted 1,3-dioxanes. In non-polar solvents, the axial isomer is stabilized by intramolecular forces.

Quantitative Metrics: Dioxane vs. Cyclohexane[3]

To predict conformation, one must quantify the free energy difference (

Table 1: Conformational Energies (

| Substituent (X) | Cyclohexane ( | 5-Subst. 1,3-Dioxane ( | Driver of Difference |

| -CH₃ | 1.74 (Eq. favored) | 0.8 (Eq. favored) | Reduced 1,3-diaxial sterics (H vs Lone Pair) |

| -t-Butyl | 4.9 (Eq. locked) | 1.4 (Eq. favored) | Reduced steric bulk of O1/O3 lone pairs |

| -F | 0.25 (Eq. favored) | -0.6 (Axial favored) | Attractive electrostatic interactions |

| -OH (in CCl₄) | 0.94 (Eq. favored) | -1.2 (Axial favored) | Intramolecular Hydrogen Bonding |

| -NO₂ | 1.1 (Eq. favored) | -0.3 (Axial favored) | Dipole-dipole attraction |

Note: Data derived from Eliel et al. and modern DFT studies [1, 2].

Experimental Protocol: The "Lock & Measure" System

To rigorously determine the conformation of a new 5-substituted 1,3-dioxane pharmacophore, we utilize a self-validating NMR workflow. This protocol relies on synthesizing a conformationally locked analog (using a 2-t-butyl group) to establish baseline coupling constants (

Step-by-Step Methodology

Step 1: Synthesis of the "Locked" Reference Synthesize the cis- and trans-2-tert-butyl-5-substituted-1,3-dioxane. The bulky t-butyl group at C2 locks the ring into a chair where the t-butyl is equatorial.

-

cis-isomer

Substituent at C5 is Axial . -

trans-isomer

Substituent at C5 is Equatorial .

Step 2: NMR Acquisition (

Step 3: J-Coupling Analysis (Karplus Validation)

Extract the vicinal coupling constants between H5 and H4/H6 protons (

-

Axial H5 (Substituent Equatorial):

(Large). -

Equatorial H5 (Substituent Axial):

(Small).

Step 4: NOE Validation Perform 1D-NOESY targeting the H5 proton.

-

Axial Preference: Strong NOE between H5 and H2 (if 1,3-diaxial relationship exists) is not possible in the chair. Instead, look for NOE between Substituent and H2/H4/H6.

-

Equatorial Preference: Strong NOE between H5 (axial) and H2 (axial) confirms the substituent is equatorial.

Workflow Diagram

Figure 2: The "Lock and Measure" workflow for unambiguous conformational assignment.

Advanced Applications in Drug Design

Sigma Receptor Ligands

Recent medicinal chemistry efforts have utilized 5-substituted 1,3-dioxanes as scaffolds for Sigma-1 (

Ferroelectric Liquid Crystals

The large dipole moment generated by the axial orientation of polar substituents (like -CN or -F) at the 5-position aligns with the ring dipole. This property is exploited in the design of ferroelectric liquid crystals, where maximizing the molecular dipole perpendicular to the long axis is critical for switching speed [4].

References

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link

-

Bailey, W. F., & Lambert, K. M. (2017).[4] The Importance of Electrostatic Interactions on the Conformational Behavior of Substituted 1,3-Dioxanes. ACS Symposium Series, 1257, 19-26. Link

-

Wünsch, B., et al. (2017). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 receptor antagonists.[5] Bioorganic & Medicinal Chemistry, 25(10), 2817-2824. Link

-

Kikuchi, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity. RSC Advances. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Dioxan-5-amine as a chiral building block in organic synthesis

[1]

Executive Summary

In the architecture of small molecule drugs and peptidomimetics, conformational entropy is often the enemy of potency. 1,3-Dioxan-5-amine serves as a specialized heterocyclic scaffold that restricts bond rotation, effectively "locking" bioactive conformations.[1] Unlike flexible linear amines, this scaffold utilizes the 1,3-dioxane chair conformation to orient substituents in precise axial or equatorial vectors. This guide explores its use as a chiral building block, focusing on the preservation of stereochemistry from amino acid precursors (e.g., L-Threonine) and its application in designing high-affinity ligands.

Structural Dynamics & Stereochemical Locking

The utility of 1,3-dioxan-5-amine lies in its predictable chair conformation.[1][2] The 1,3-dioxane ring is thermodynamically more stable in a chair form than a twist-boat, primarily due to the anomeric effect and 1,3-diaxial interactions.

The Conformational Anchor

When a bulky substituent (e.g., a phenyl or tert-butyl group) is introduced at the C2 position , it acts as a "holding group," forcing the ring into a specific chair conformation where the bulky group is equatorial to minimize steric strain (A-value dominance).

-

C5-Amine Orientation: Once the ring is locked by the C2 substituent, the amine at C5 is forced into either an axial or equatorial position.

-

Equatorial NH₂ (Trans): Generally more stable, minimizes 1,3-diaxial repulsion.

-

Axial NH₂ (Cis): Often stabilized by intramolecular hydrogen bonding with the ring oxygens, creating a compact "turn" mimic.

-

This geometric rigidity allows medicinal chemists to project the amine functionality into a specific region of the binding pocket with high fidelity, unlike the "floppy" nature of a standard propyl amine chain.

Figure 1: The transition from a flexible linear precursor to a conformationally locked dioxane scaffold, yielding distinct geometric vectors.

Synthesis Strategies: Accessing the Chiral Core[3]

While 1,3-dioxan-5-amine can be synthesized from achiral serinol (2-amino-1,3-propanediol), true chiral building blocks are best derived from chiral amino acids.[1] The L-Threonine Route is the industry standard for generating enantiopure 4-substituted dioxanes.[1]

The L-Threonine Route (C4-Chirality)

This pathway leverages the existing stereocenters of L-Threonine to generate a (4S,5S)-configured dioxane.[1]

-

Esterification: Protection of the carboxylic acid.

-

Reduction: Conversion of the ester to an alcohol, yielding a chiral 1,3-diol (aminodiol).

-

Acetalization: Cyclization with a ketone or aldehyde to close the dioxane ring.

Data Comparison of Synthetic Routes

| Precursor | Chirality Source | Resulting Scaffold | Primary Application |

| Serinol | External (Chiral Ketone) | 2-Substituted (Cis/Trans mix) | X-ray contrast agents, Achiral spacers |

| L-Threonine | Intrinsic (Amino Acid) | 4-Methyl-1,3-dioxan-5-amine | Chiral Peptidomimetics, Organocatalysis |

| Phenylserine | Intrinsic (Amino Acid) | 4-Phenyl-1,3-dioxan-5-amine | |

| Nitro-diols | Resolution required | Racemic 5-amino-1,3-dioxane | General chemical libraries |

Experimental Protocol: Synthesis of (4S,5S)-2,2,4-Trimethyl-1,3-dioxan-5-amine[1]

This protocol describes the conversion of L-Threonine to a chiral dioxane building block.[1] This specific derivative is valuable because the C4-methyl group sterically constrains the C5-amine, further reducing conformational freedom.[1]

Reagents & Equipment[2][5][6][7]

-

Starting Material: L-Threonine methyl ester hydrochloride.[1]

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/LiCl.

-

Cyclization Agent: 2,2-Dimethoxypropane (DMP).

-

Catalyst: p-Toluenesulfonic acid (pTSA).[1]

-

Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Reduction to the Aminodiol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

-

Activation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

-

Addition: Add L-Threonine methyl ester (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1]

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Perform Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield (2S,3R)-2-amino-1,3-butanediol .[1]

-

Validation: ¹H NMR should show disappearance of methyl ester singlet (3.7 ppm).

-

Phase 2: Stereoselective Acetalization (The Lock)

-

Reaction: Dissolve the aminodiol in dry DCM. Add 2,2-Dimethoxypropane (5.0 equiv) and pTSA (0.1 equiv).

-

Conditions: Reflux using a Dean-Stark trap or in the presence of Molecular Sieves (3Å) to remove methanol/water.

-

Duration: Stir for 12–18 hours. The thermodynamic product (chair form) dominates.

-

Purification: Neutralize with Et₃N, concentrate, and purify via flash chromatography (EtOAc/Hexane with 1% Et₃N).

-

Result: (4S,5S)-2,2,4-trimethyl-1,3-dioxan-5-amine .

Figure 2: Synthetic workflow for converting L-Threonine into the chiral dioxane scaffold.

Applications in Drug Discovery[8][9]

Peptidomimetics (Gamma-Turn Mimetics)

The 1,3-dioxane scaffold is an isostere for the hydrogen-bonded rings found in protein secondary structures.[1]

-

Mechanism: By incorporating the (4S,5S)-dioxane amine into a peptide backbone, the torsion angles (

) are restricted. -

Result: This mimics a

-turn, stabilizing the bioactive conformation of short peptides and increasing proteolytic stability.

Sigma-1 ( ) Receptor Ligands

Research has demonstrated that 2-phenyl-1,3-dioxan-5-amine derivatives exhibit high affinity for the

-

Criticality of Chirality: The cis isomer (Axial-Phenyl / Equatorial-Amine relative configuration) often shows superior binding affinity compared to the trans isomer due to the specific hydrophobic pocket requirements of the receptor.[1]

References

-

Wünsch, B., et al. (2017). "Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists." Bioorganic & Medicinal Chemistry.

-

Gawroński, J., et al. (2007).[3] "Conformational analysis of 5-substituted 1,3-dioxanes." Chirality.

-

Fülöp, F. (2001). "Synthesis and application of chiral 1,3-dioxanes." Chemical Reviews.

-

Barbas, C. F., et al. (2008). "Threonine aldolases in the synthesis of chiral

-hydroxy-

stability of the 1,3-dioxane ring under acidic and basic conditions

Mechanisms, Kinetics, and Synthetic Utility

Executive Summary

The 1,3-dioxane ring is a cornerstone of organic synthesis, serving as the preeminent protective group for carbonyls and 1,3-diols.[1] Its utility is defined by a stark dichotomy in reactivity: kinetic inertness toward nucleophiles and bases (the "Shield") versus tunable lability toward Brønsted and Lewis acids (the "Sword").

This guide analyzes the physicochemical basis of this stability profile, detailing the A1 hydrolysis mechanism, the conformational factors governing cleavage rates, and the comparative kinetics against its 5-membered analog, the 1,3-dioxolane.

Thermodynamic & Conformational Baseline

Unlike the planar or envelope conformations of 1,3-dioxolanes, the 1,3-dioxane ring adopts a chair conformation similar to cyclohexane.[1] This structural rigidity is central to its stability profile.

-

Bond Lengths: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), leading to a slightly more compressed ring compared to cyclohexane.

-

Anomeric Effect: In 2-alkoxy-1,3-dioxanes (orthoesters), the axial conformer is stabilized by the anomeric effect (

overlap).[1] However, for standard alkyl/aryl acetals, the equatorial position for C2 substituents is thermodynamically favored to minimize 1,3-diaxial interactions.

Key Insight: The stability of the 1,3-dioxane is not just chemical but conformational. Hydrolysis requires the ring to distort from a stable chair to a half-chair transition state, imposing an energetic penalty that retards cleavage compared to acyclic acetals.

Stability Under Basic Conditions (The Shield)

The 1,3-dioxane ring is virtually inert to bases and nucleophiles. This inertness allows the protected substrate to survive harsh synthetic transformations.

Mechanistic Basis of Inertness

-

Lack of Protonation Sites: Bases (e.g.,

, -

LUMO Inaccessibility: Nucleophiles (e.g., Grignard reagents, Hydrides) attack antibonding orbitals (

). The

Validated Reagent Compatibility

| Reagent Class | Examples | Stability Status | Notes |

| Strong Bases | LDA, | Stable | Standard condition for |

| Organometallics | Stable | Compatible even at reflux temperatures. | |

| Hydride Reductants | LiAlH | Stable | Used to reduce esters/amides in the presence of dioxane-protected ketones. |

| Oxidants | KMnO | Variable | Stable to basic oxidants; acid-based oxidants (Jones) may trigger hydrolysis. |

Acid-Mediated Hydrolysis (The Sword)

The cleavage of 1,3-dioxanes is the reverse of their formation, driven by the A1 Mechanism (Specific Acid Catalysis). This is the critical control point for drug development workflows.

The A1 Hydrolysis Pathway

The reaction proceeds through a rate-determining step (RDS) involving C–O bond cleavage to form a resonance-stabilized oxocarbenium ion.

Figure 1: The A1 mechanism for acid-catalyzed hydrolysis of 1,3-dioxane. The formation of the oxocarbenium ion is the rate-determining step.[2]

Factors Influencing Hydrolysis Rate[2][3][4][5][6]

-

C2 Substitution (Electronic):

-

Electron Donating Groups (EDGs): Alkyl or Aryl groups at C2 stabilize the oxocarbenium intermediate via hyperconjugation or resonance, increasing the rate of hydrolysis (

increases). -

Electron Withdrawing Groups (EWGs): Groups like

or

-

-

Ring Size (Dioxane vs. Dioxolane):

-

Ketone Acetals: 1,3-dioxanes generally hydrolyze faster than 1,3-dioxolanes.[1]

-

Aldehyde Acetals: 1,3-dioxolanes generally hydrolyze faster than 1,3-dioxanes.

-

Why? It is a tradeoff between ground-state stability (dioxanes are more stable chairs) and transition-state relaxation. Dioxolanes often release ring strain upon opening, accelerating the reaction, but the flexibility of the 6-membered oxocarbenium ion also plays a role.

-

Experimental Protocols

Protocol A: Formation (Dean-Stark Dehydration)

Use this for robust protection of ketones/aldehydes.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Combine Substrate (1.0 equiv), 1,3-Propanediol (1.5–3.0 equiv), and

-Toluenesulfonic acid (pTsOH, 0.05 equiv) in Toluene or Benzene. -

Reaction: Reflux vigorously. Water generation is visible in the trap.

-

Endpoint: Reaction is complete when water evolution ceases (typically 2–6 hours).

-

Workup: Cool to RT, wash with sat. NaHCO

(to neutralize acid), then brine. Dry over MgSO

Protocol B: Deprotection (Transacetalization)

Use this for mild cleavage of acid-sensitive substrates.

-

Concept: Drives equilibrium by exchanging the 1,3-diol for a volatile carbonyl (Acetone).

-

Reagents: Dissolve 1,3-dioxane in Acetone (wet) containing PPTS (Pyridinium

-toluenesulfonate, 0.1 equiv). -

Reaction: Heat to reflux (approx. 56°C).

-

Mechanism: The high concentration of acetone forces the formation of the acetone-ketal (2,2-dimethyl-1,3-dioxane), releasing the target carbonyl.

-

Advantage: Avoids strong aqueous acids that might decompose other functional groups.

Decision Framework: Protection Strategy

Figure 2: Logic flow for selecting between 1,3-dioxane and 1,3-dioxolane based on substrate constraints.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[7] [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

-

Fife, T. H., & Jao, L. K. (1965). The Hydrolysis of Acetals and Ketals of 1,3-Propanediol. The Journal of Organic Chemistry, 30(5), 1492–1495. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.[5][6][8][9][10][11] [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 1,3-Dioxan-5-amine: A Guide to Unambiguous Structural Confirmation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Structural Certainty

In the landscape of medicinal chemistry and drug development, the 1,3-dioxane motif is a privileged scaffold, offering a stable, stereochemically-defined framework for orienting functional groups in three-dimensional space. The introduction of an amine at the C5 position, yielding 1,3-Dioxan-5-amine, creates a versatile building block with significant potential for constructing novel chemical entities. However, its utility is predicated on absolute certainty of its structure. Any ambiguity, whether isomeric or conformational, can have profound downstream consequences on biological activity, safety, and patentability.

This guide provides a comprehensive, field-proven framework for the structural elucidation of 1,3-Dioxan-5-amine using a multi-pronged spectroscopic approach. We will move beyond a mere recitation of techniques to explore the underlying principles and the causal logic that dictates experimental design and data interpretation. The objective is to equip the research professional with a self-validating system of analysis that ensures the unequivocal confirmation of the target molecule's identity and integrity.

I. Molecular Architecture and Analytical Strategy

Before delving into specific techniques, a clear understanding of the target structure is paramount. The chair conformation is the most stable for the 1,3-dioxane ring, and the substituent at the C5 position can adopt either an axial or equatorial orientation[1]. This conformational possibility is a key consideration in our analysis.

Our analytical workflow is designed to be synergistic, with each technique providing a unique and complementary piece of the structural puzzle.

Figure 1: A comprehensive workflow for the structural validation of 1,3-Dioxan-5-amine.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR, as they offer distinct and corroborative insights.

A. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of every proton, their relative numbers, and their connectivity through spin-spin coupling. For 1,3-Dioxan-5-amine, we anticipate a complex but highly informative spectrum.

Figure 2: Structure of 1,3-Dioxan-5-amine with key positions labeled.

Expected ¹H NMR Spectral Features:

-

C2 Protons (H-2): These two protons are adjacent to two oxygen atoms, which deshields them significantly. They appear as a singlet, or more likely two distinct signals (an AB quartet) if the chair conformation is rigid, at approximately δ 4.5-5.0 ppm . For the parent 1,3-dioxane, these protons are observed around δ 4.7 ppm[2].

-

C4/C6 Protons (H-4/H-6): Due to the chair conformation, the axial and equatorial protons at these positions are diastereotopic and will have different chemical shifts. The axial protons (Hax) typically resonate upfield compared to the equatorial protons (Heq) due to anisotropic shielding. We expect complex multiplets in the range of δ 3.7-4.2 ppm . The geminal coupling (²J) between Hax and Heq is typically large (~11-12 Hz), while the vicinal couplings (³J) to the H-5 proton will differ (J_ax,ax > J_eq,ax).[3]

-

C5 Proton (H-5): This proton is attached to the carbon bearing the amine group. It will be coupled to the four adjacent protons at C4 and C6, resulting in a complex multiplet. Its chemical shift is expected around δ 2.8-3.2 ppm .

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and depends on concentration and solvent, but can be expected in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for 1,3-Dioxan-5-amine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Coupling Constants (J, Hz) |

| H-2 | ~4.7 | AB quartet | 2H | ²J ≈ 6 Hz |

| H-4/H-6 (axial) | ~3.8 | ddd | 2H | ²J_gem ≈ 11.5, ³J_ax,ax ≈ 12, ³J_ax,eq ≈ 2.5 |

| H-4/H-6 (equatorial) | ~4.1 | ddd | 2H | ²J_gem ≈ 11.5, ³J_eq,ax ≈ 5, ³J_eq,eq ≈ 1.5 |

| H-5 | ~3.0 | m (quint) | 1H | Coupled to H-4/H-6 protons |

| -NH₂ | 1.5 - 2.5 | br s | 2H | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of high-purity 1,3-Dioxan-5-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex spin systems of the C4/C6 protons.

-

Acquisition Parameters:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of ~12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.

B. Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments and their general electronic nature.

Expected ¹³C NMR Spectral Features:

Due to the molecule's symmetry (assuming a rapid chair-chair interconversion on the NMR timescale), the C4 and C6 carbons are equivalent. Therefore, we expect to see only three signals for the dioxane ring.

-

C2 Carbon: This acetal carbon is flanked by two oxygen atoms, causing a significant downfield shift. It is expected to appear at approximately δ 90-95 ppm . For the parent 1,3-dioxane, this carbon is at δ 94.4 ppm[4].

-

C4/C6 Carbons: These carbons are bonded to one oxygen atom, placing their resonance downfield from a standard alkane but upfield from C2. A signal is expected around δ 65-70 ppm . In 1,3-dioxan, the C4/C6 carbons appear at δ 67.2 ppm[4][5].

-

C5 Carbon: This carbon is directly attached to the electron-withdrawing amine group, shifting it downfield relative to the C5 carbon of the parent 1,3-dioxane (δ 26.4 ppm). A signal is expected around δ 45-50 ppm .

Table 2: Predicted ¹³C NMR Data for 1,3-Dioxan-5-amine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~94 | Acetal carbon (O-C-O) |

| C4, C6 | ~67 | Methylene adjacent to one oxygen (O-C) |

| C5 | ~48 | Methine adjacent to nitrogen (C-N) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set a spectral width of ~220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a structural fingerprint.

Expected Mass Spectrum Features:

The molecular formula of 1,3-Dioxan-5-amine is C₄H₉NO₂. Its monoisotopic mass is 103.0633 Da[6].

-

Molecular Ion (M⁺•): In Electron Ionization (EI), an odd-electron molecular ion peak should be observed at m/z 103 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. This peak may be of low intensity.

-

Key Fragment Ions: The fragmentation of 1,3-dioxane derivatives is well-studied[7][8]. The primary fragmentation pathways involve the loss of hydrogen or ring cleavage.

-

[M-1]⁺ (m/z 102): Loss of a hydrogen radical, often from the C5 position, is a common initial fragmentation step.

-

[M-30]⁺• (m/z 73): Loss of a neutral formaldehyde (CH₂O) molecule from the C2 position is a characteristic fragmentation of the 1,3-dioxane ring[7].

-

[M-44]⁺• (m/z 59): Loss of C₂H₄O.

-

m/z 58: A significant peak could arise from cleavage of the C4-C5 and C2-O3 bonds.

-

m/z 30 ([CH₂NH₂]⁺): Alpha-cleavage next to the amine group is a very common fragmentation pathway for primary amines, leading to the formation of the resonance-stabilized iminium ion[9][10]. This is often the base peak.

-

Figure 3: Predicted key fragmentation pathways for 1,3-Dioxan-5-amine in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC/LC inlet.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition.

-

Ionization:

-

Electron Ionization (EI): Use standard 70 eV to induce fragmentation and generate a fingerprint spectrum.

-

Electrospray Ionization (ESI): Use in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 104, which can help confirm the molecular weight if the M⁺• peak is weak in EI.

-

-

Data Analysis: Identify the molecular ion peak and calculate its elemental composition from the accurate mass. Propose structures for the major fragment ions and correlate them with the parent structure.

IV. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: Primary amines (-NH₂) show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. The absence of carbonyl (C=O) stretches around 1700 cm⁻¹ is also a crucial confirmation point.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

N-H Bend: A scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹ .

-

C-O Stretch: The most characteristic feature of the dioxane ring will be strong C-O-C stretching bands. Cyclic ethers typically show strong absorptions in the 1070-1150 cm⁻¹ region[11]. The presence of these strong bands provides compelling evidence for the dioxane core.

Table 3: Predicted IR Absorption Frequencies for 1,3-Dioxan-5-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1070 - 1150 | C-O-C Stretch (strong) | Cyclic Ether (Dioxane) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin liquid film of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a simpler measurement.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as outlined in Table 3.

V. Integrated Analysis and Conclusion

The true power of this analytical workflow lies in the integration of all data. The structural confirmation of 1,3-Dioxan-5-amine is not achieved by any single technique but by the overwhelming and concordant evidence from all of them.

-

IR confirms the presence of the amine (-NH₂) and ether (C-O-C) functional groups.

-

MS confirms the molecular weight (103 amu) and elemental formula (C₄H₉NO₂) and provides a fragmentation pattern consistent with the proposed structure, notably the loss of CH₂O and the presence of a base peak at m/z 30.

-

¹³C NMR confirms the presence of three distinct carbon environments, consistent with the molecular symmetry.

-

¹H NMR provides the definitive proof, mapping out the entire proton framework, confirming the connectivity, and providing stereochemical insights through the analysis of chemical shifts and coupling constants for the axial and equatorial protons.

By systematically applying these spectroscopic methodologies and critically evaluating the resulting data in a correlative manner, researchers can achieve unambiguous structural confirmation of 1,3-Dioxan-5-amine, thereby ensuring the integrity of their downstream research and development efforts.

References

-

Quick, E., Schepmann, D., & Wünsch, B. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Available at: [Link]

-

Minkin, V. I., et al. (2007). Structure and spectra of 1,3-dioxanes. II. Microwave spectrum, structural parameters, and ab initio calculations of 2-methyl-1,3-dioxane. Russian Journal of General Chemistry. Available at: [Link]

-

Jones, A. J., et al. (1970). The 13C nuclear magnetic resonance spectra of some 1,3-dioxans. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ResearchGate. (2021). ¹H NMR spectra of 2‐(octadecyloxy)‐1,3‐dioxan‐5‐amine (a) and POD... ResearchGate. Available at: [Link]

-

Ion, R. M., et al. (2021). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. Available at: [Link]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Klimovitskii, E. N., et al. (2003). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 13C-Nmr Spectral Data of Compounds 1-5. ResearchGate. Available at: [Link]

-

Ionescu, D., et al. (2013). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. ResearchGate. Available at: [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. University of Puget Sound. Available at: [Link]

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

-

ResearchGate. (2003). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1,3-Dioxane. NIST WebBook. Available at: [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

-

PubChem. (n.d.). 1,3-Dioxan-5-ol. PubChem. Available at: [Link]

-

Poursharifi, M. J., et al. (2019). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions. ResearchGate. Available at: [Link]

-

Bilen, Ç., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 5-amino-1,3-dioxanes. Google Patents.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1,3-dioxan-5-amine hydrochloride. PubChem. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-DIOXANE(505-22-6) 13C NMR spectrum [chemicalbook.com]

- 5. The 13C nuclear magnetic resonance spectra of some 1,3-dioxans - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. PubChemLite - 1,3-dioxan-5-amine hydrochloride (C4H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Precision Synthesis of 1,3-Dioxan-5-one & Conversion to 1,3-Dioxan-5-amine

An In-Depth Technical Guide on the Synthesis of 1,3-Dioxan-5-one and its Conversion to 1,3-Dioxan-5-amine.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Scaffold Advantage

The 1,3-dioxan-5-amine scaffold is a critical bioisostere for cyclohexane-based amines in drug discovery. By replacing the C-1 and C-3 methylene units of a cyclohexane ring with oxygen, the lipophilicity (LogP) is significantly lowered while maintaining the spatial arrangement of the 5-amino substituent. This modification often improves metabolic stability and aqueous solubility of lead compounds.

However, the synthesis of the parent ketone, 1,3-dioxan-5-one (1) , is historically plagued by regioselectivity issues when starting from glycerol. Standard acetalization of glycerol yields a difficult-to-separate mixture of 5- and 6-membered rings ("Glycerol Formal").

This guide presents a field-proven, superior workflow that bypasses the isomeric mixture problem by utilizing Dihydroxyacetone (DHA) as the starting material, followed by a robust reductive amination to yield the target amine.

Retrosynthetic Analysis & Strategy

The traditional route via glycerol oxidation is chemically valid but operationally inefficient due to the formation of the thermodynamic 1,3-dioxolane isomer (5-membered ring).

The Expert Route: We utilize the acid-catalyzed cyclization of Dihydroxyacetone (DHA) dimer with Trimethyl Orthoformate . This approach locks the 6-membered ring geometry immediately, as DHA already possesses the ketone functionality at the correct position, eliminating the need for post-cyclization oxidation.

Figure 1: Strategic selection of the DHA route avoids the regioselectivity pitfalls of glycerol oxidation.

Synthesis of 1,3-Dioxan-5-one

Objective: Preparation of high-purity 1,3-dioxan-5-one from Dihydroxyacetone.

Mechanistic Insight

The reaction proceeds via the acid-catalyzed attack of the DHA hydroxyl groups on the activated orthoformate. Unlike aldehydes, orthoesters act as dehydrating agents, driving the equilibrium toward the acetal. The rigidity of the DHA dimer breaks down as the monomer reacts, forming the thermodynamically stable 1,3-dioxane chair conformation.

Experimental Protocol

Reagents:

-

Dihydroxyacetone (DHA) dimer [CAS: 62147-49-3]

-

Trimethyl orthoformate (TMOF) [CAS: 149-73-5]

-

p-Toluenesulfonic acid monohydrate (pTsOH) [Catalyst]

-

Dry THF or Methanol

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Dissolution: Charge the flask with DHA dimer (10.0 g, 55.5 mmol equiv. monomer) and dry THF (100 mL).

-

Note: DHA dimer is practically insoluble in many organic solvents. It will dissolve slowly as it reacts/monomerizes.

-

-

Activation: Add Trimethyl orthoformate (18.2 mL, 166 mmol, 3.0 equiv).

-

Catalysis: Add pTsOH (0.5 g, 2.6 mmol, 5 mol%).

-

Reaction: Heat the mixture to 60°C. The suspension will clear over 1-2 hours as the DHA reacts. Stir for a total of 4 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the baseline DHA spot and the appearance of a less polar spot (Rf ~ 0.4).

-

-

Work-up: Cool to room temperature. Neutralize the catalyst with solid NaHCO3 (1.0 g) and stir for 15 minutes. Filter off the solids.[1]

-

Isolation: Concentrate the filtrate under reduced pressure (keep bath <40°C, the product is volatile).

-

Purification: The crude oil is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~60-65°C at 15 mmHg) or rapid silica plug filtration.

Yield: Expect 85-92% as a colorless oil. Stability Warning: 1,3-Dioxan-5-one is hygroscopic and prone to hydrate formation. Store under inert gas at -20°C if not using immediately.

Conversion to 1,3-Dioxan-5-amine

Objective: Reductive amination of the ketone to the primary amine.

Strategy Selection

Direct reductive amination with ammonia is feasible but often leads to dimer (secondary amine) formation. To ensure high fidelity, we employ Ammonium Acetate with Sodium Cyanoborohydride , which allows for the in situ generation of the imine followed by selective reduction.

Experimental Protocol

Reagents:

-

1,3-Dioxan-5-one (from Step 3)

-

Ammonium Acetate (NH4OAc) [10 equiv]

-

Sodium Cyanoborohydride (NaBH3CN) [0.7 equiv]

-

Methanol (Anhydrous)

-

Molecular Sieves (3Å)

Step-by-Step Methodology:

-

Imine Formation: In a 250 mL flask, dissolve 1,3-dioxan-5-one (5.0 g, 49.0 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (37.7 g, 490 mmol) and 3Å molecular sieves (5 g).

-

Expert Tip: The large excess of NH4OAc suppresses secondary amine formation.

-

-

Reduction: Stir at room temperature for 30 minutes, then cool to 0°C. Add NaBH3CN (2.15 g, 34.3 mmol) portion-wise.

-

Safety: NaBH3CN generates toxic HCN if exposed to strong acid. Maintain pH > 6.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Quenching: Acidify carefully with conc. HCl to pH < 2 to quench excess hydride and hydrolyze borate complexes. (Perform in a fume hood).

-

Work-up:

-

Remove methanol under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and wash with Et2O (2 x 20 mL) to remove non-basic impurities (unreacted ketone).

-

Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH.

-

Extraction: Extract the free amine into DCM (4 x 30 mL). The amine is water-soluble; multiple extractions are necessary.

-

-

Drying: Dry combined organic layers over Na2SO4, filter, and concentrate.

Yield: Expect 65-75% of a pale yellow oil. Salt Formation: For long-term storage, convert to the hydrochloride salt by treating the ethereal solution of the amine with HCl in dioxane. The salt is a white, non-hygroscopic solid.

Critical Quality Attributes (Data Summary)

| Attribute | 1,3-Dioxan-5-one | 1,3-Dioxan-5-amine (Free Base) |

| Appearance | Colorless Oil | Pale Yellow Oil |

| Boiling Point | ~65°C (15 mmHg) | ~55°C (10 mmHg) |

| 1H NMR (CDCl3) | δ 4.85 (s, 2H, H-2), 4.30 (s, 4H, H-4,6) | δ 4.75 (d, 1H), 4.60 (d, 1H), 3.95 (dd, 2H), 3.35 (dd, 2H), 3.10 (m, 1H) |

| Key IR Signal | 1735 cm⁻¹ (C=O stretch) | 3350 cm⁻¹ (N-H stretch), No C=O |

| Storage | -20°C, Inert Gas (Unstable) | 4°C (Stable), or RT as HCl salt |

Process Troubleshooting & Safety

Common Failure Modes

-

Low Yield in Step 1: Usually caused by wet DHA or wet solvent. The reaction generates water (or methanol if using orthoformate), but initial water kills the orthoester activation.

-

Secondary Amine Byproduct: Insufficient NH4OAc excess. If dimerization is observed, switch to a two-step method: Form the benzylamine Schiff base, reduce, then deprotect via hydrogenolysis (Pd/C, H2).

-

Decomposition of Ketone: 1,3-Dioxan-5-one is an acetal of formaldehyde. Under strong acidic aqueous conditions, it can hydrolyze back to DHA and formaldehyde. Avoid prolonged exposure to aqueous acid during workups.

Self-Validating Mechanism

-

Step 1 Check: The disappearance of the DHA "gum" and formation of a clear solution is the first physical indicator of success.

-

Step 2 Check: The shift of the C-2 methylene protons in NMR from ~4.85 ppm (ketone) to the diastereotopic AB system in the amine confirms the reduction of the carbonyl and the locking of the chair conformation.

Figure 2: Reaction flow from DHA to the target amine.

References

-

Majewski, M., et al. "1,3-Dioxan-5-ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates." Canadian Journal of Chemistry, vol. 73, no. 10, 1995, pp. 1616–1626. Link

-

Poursharifi, M. J., et al. "The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions."[2] Heterocyclic Communications, vol. 25, no.[2] 1, 2019, pp. 85-90.[2] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

- Sato, K., et al. "Synthesis of 1,3-Dioxan-5-one Derivatives." Bulletin of the Chemical Society of Japan, vol. 46, 1973, pp. 2597.

Sources

biological significance of the 1,3-dioxane motif in natural products

Structural Architectures and Therapeutic Potential[1]

Executive Summary

The 1,3-dioxane motif—a six-membered cyclic acetal—is frequently regarded by synthetic chemists merely as a protecting group for 1,3-diols or carbonyls.[1][2][3] However, in the realm of natural products (NPs), this heterocycle represents a critical structural determinant of biological activity. Far from being a passive bystander, the 1,3-dioxane ring serves as a rigidifying scaffold that orients pharmacophores, modulates solubility, and protects labile functionalities from metabolic degradation. This technical guide analyzes the biological significance of the 1,3-dioxane motif, focusing on its role in potent marine toxins (Theopederins) and bacterial polyketides (Sesbanimides), and delineates the synthetic and biosynthetic logic governing its formation.

Structural & Stereochemical Fundamentals

The biological utility of the 1,3-dioxane ring stems from its unique conformational properties, which differ significantly from the carbocyclic cyclohexane analog.

-

Bond Lengths & Angles: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), compressing the ring and altering the spatial projection of substituents.

-

Anomeric Effect: In 2-substituted 1,3-dioxanes (acetals), electronegative substituents at the C2 position can exhibit a preference for the axial orientation (generalized anomeric effect), contrasting with the equatorial preference in cyclohexanes.

-

Conformational Locking: The 1,3-dioxane ring acts as a "conformational lock." In complex polyketides, it reduces the entropic penalty of binding to a protein target by restricting the rotation of the acyclic precursor chain.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability preference of the chair conformation and the impact of the anomeric effect.

Figure 1: Conformational dynamics of the 1,3-dioxane ring. The interplay between steric bulk and electronic (anomeric) effects dictates the bioactive conformation.

Case Studies: The Motif in Bioactive Natural Products

A. The Pederin & Theopederin Family (Marine Sponges/Symbionts)

Theopederins (A-L) and Pederin are highly potent antitumor and blistering agents isolated from marine sponges (Theonella swinhoei) and beetles (Paederus), respectively.[4] They share a complex core containing a fused pyrano[3,2-d][1,3]dioxin system.[2]

-

Structural Role: The 1,3-dioxane ring is fused to a tetrahydropyran, creating a rigid bicyclic core. This rigidity is essential for the molecule's ability to bind to the eukaryotic ribosome.

-

Mechanism of Action: These compounds inhibit protein synthesis by binding to the 60S ribosomal subunit . The rigid 1,3-dioxane-containing core fits precisely into the E-site of the ribosome, blocking the translocation step of elongation.

-

Potency: Theopederins exhibit cytotoxicity in the sub-nanomolar range (IC50 < 1 nM) against leukemia cells (P388).

B. Sesbanimides (Bacterial Polyketides)

Originally isolated from the seeds of Sesbania drummondii (but produced by symbiotic bacteria), and more recently Sesbanimide R from magnetotactic bacteria (Magnetospirillum gryphiswaldense), these compounds feature a distinct 1,3-dioxane ring linked to a glutarimide moiety.

-

Structural Role: The 1,3-dioxane ring in sesbanimide serves as a linker that orients the glutarimide pharmacophore relative to the rest of the molecule. It is formed from a polyketide precursor via acetalization.

-

Biological Activity: Sesbanimides are potent cytotoxins.[5] The specific stereochemistry of the dioxane ring (critical C4, C5, C6 stereocenters) is vital for activity; epimers show drastically reduced potency.

Biosynthetic & Synthetic Logic[7][8][9]

Biosynthesis: The Polyketide Assembly Line

In nature, 1,3-dioxane rings in polyketides are typically formed via the interaction of a hydroxyl group with a carbonyl equivalent (aldehyde or ketone) generated during the chain extension or post-PKS modification.[6]

Mechanism:

-

PKS Extension: A Type I Polyketide Synthase (PKS) generates a linear chain with 1,3-diol functionality (via Ketoreductase domains).[2]

-

Aldehyde Generation: A specific domain or tailoring enzyme introduces an aldehyde or ketone.

-

Cyclization: Spontaneous or enzyme-catalyzed hemiacetalization followed by dehydration (or transacetalization) closes the 1,3-dioxane ring.[2]

Synthetic Access: The Prins Cyclization

In the laboratory, the Prins reaction is the premier method for constructing functionalized 1,3-dioxanes.

-

Protocol Logic: Acid-catalyzed condensation of an alkene (homoallylic alcohol) with an aldehyde.[2]

-

Selectivity: The reaction proceeds via an oxocarbenium ion intermediate, delivering high diastereoselectivity (typically cis-2,4-disubstituted dioxanes) due to the chair-like transition state.[2]

Visualization: Biosynthetic vs. Synthetic Pathways

The following diagram contrasts the natural PKS route with the synthetic Prins strategy.

Figure 2: Comparative logic of 1,3-dioxane formation.[2] Nature utilizes sequential PKS reduction and cyclization, while synthesis often exploits the Prins reaction for stereocontrol.

Experimental Protocols

Protocol A: Prins Cyclization for 1,3-Dioxane Synthesis

Applicability: Synthesis of 2,4-disubstituted 1,3-dioxane cores for drug discovery.[2]

Reagents:

-

Homoallylic alcohol (1.0 equiv)[2]

-

Aldehyde (1.2 equiv)[2]

-

Indium(III) chloride (

) (10 mol%) or TMSOTf[2] -

Dichloromethane (DCM), anhydrous[2]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Addition: Add the aldehyde and homoallylic alcohol. Stir at

. -

Catalysis: Add

(or Lewis acid of choice) slowly to control the exotherm. -

Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (stain with Anisaldehyde).

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with

(3x), dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Self-Validation Check:

-

NMR Verification: The C2 proton (acetal H) typically appears as a triplet or dd around

4.5–5.0 ppm. -

NOE Experiments: Perform 1D-NOE to confirm the cis vs. trans relationship of substituents at C2 and C4 (critical for mimicking natural product stereochemistry).

Quantitative Data: Biological Potency[1][3][4][5][7][10]

The following table summarizes the cytotoxicity of key 1,3-dioxane-containing natural products, highlighting the potency derived from this scaffold.

| Compound | Source | Target | IC50 (Cell Line) | Role of Dioxane |

| Theopederin A | Theonella swinhoei | Ribosome (60S) | 0.3 nM (P388) | Rigid core for E-site binding |